

Application Notes and Protocols: Synthesis of Gold Nanoparticles for Drug Delivery Systems

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Compound of Interest

Compound Name: **Gold**

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Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile and promising platform in the field of nanomedicine, particularly for drug delivery applications. Their unique physicochemical properties, including tunable size and shape, large surface area-to-volume ratio, biocompatibility, and distinct optical characteristics, make them ideal candidates for carrying and delivering therapeutic agents to specific targets within the body.^{[1][2]} The surface of AuNPs can be readily functionalized with a variety of molecules, such as polymers, ligands, and drugs, allowing for enhanced stability, targeted delivery, and controlled release of therapeutic payloads.^{[2][3]} This document provides detailed protocols for the synthesis, functionalization, and characterization of AuNPs, as well as their application in drug delivery systems, with a focus on doxorubicin as a model anticancer drug.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and drug delivery applications of **gold** nanoparticles.

Table 1: Influence of Reagent Ratio on **Gold** Nanoparticle Properties in Turkevich-Frens Method

Molar Ratio (Sodium Citrate : HAuCl ₄)	Average Diameter (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)
1.5	~50	-35 ± 5	> 0.20
2.4	~30	-40 ± 5	< 0.20
2.8	~15	-45 ± 5	< 0.20

Note: Data compiled from multiple sources. Actual values may vary based on specific experimental conditions.

Table 2: Properties of Seed-Mediated Synthesized **Gold** Nanoparticles

Seed Solution Volume (μL)	Final AuNP Diameter (nm)	Aspect Ratio
100	20 ± 2	1 (Spherical)
50	40 ± 5	1 (Spherical)
25	60 ± 8	1 (Spherical)

Note: This table illustrates the principle of size control in seed-mediated synthesis. The final size is dependent on the concentration of both the seed and **gold** salt solutions.

Table 3: Doxorubicin Loading and Release from PEGylated **Gold** Nanoparticles

Parameter	Value
Drug Loading Efficiency (%)	~9.91%
Encapsulation Efficiency (%)	~99.1%
Cumulative Drug Release (%)	
pH 7.4 (24 hours)	~37%
pH 5.2 (24 hours)	~53%

Note: Data is indicative and can vary based on the specific functionalization, drug-to-nanoparticle ratio, and release conditions.[\[4\]](#)

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles via Citrate Reduction (Turkevich-Frens Method)

This protocol describes the synthesis of spherical **gold** nanoparticles with diameters ranging from 15-50 nm by reducing chloroauric acid with sodium citrate.[\[5\]](#)

Materials:

- Hydrogen tetrachloroaurate (III) trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water ($18.2 \text{ M}\Omega \cdot \text{cm}$)
- Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

- Prepare a 0.01% (w/v) solution of HAuCl_4 in deionized water. For example, dissolve 10 mg of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ in 100 mL of deionized water.
- Prepare a 1% (w/v) solution of trisodium citrate in deionized water.
- In a clean round-bottom flask equipped with a condenser and a magnetic stir bar, bring 50 mL of the 0.01% HAuCl_4 solution to a vigorous boil while stirring.
- Rapidly inject a specific volume of the 1% sodium citrate solution to the boiling HAuCl_4 solution. The volume of citrate will determine the final nanoparticle size (refer to Table 1 for guidance). For approximately 15 nm particles, use 2.0 mL of 1% sodium citrate.
- Continue boiling and stirring. The solution will undergo a series of color changes, from pale yellow to colorless, then to a grayish hue, and finally to a deep ruby red, indicating the

formation of **gold** nanoparticles.^[6] This color change is due to the surface plasmon resonance of the AuNPs.

- Maintain the solution at a gentle boil for an additional 15-30 minutes to ensure the reaction is complete.
- Remove the heat source and allow the solution to cool to room temperature while continuing to stir.
- Store the resulting colloidal **gold** solution at 4°C in a dark container.

Protocol 2: Seed-Mediated Growth of Gold Nanoparticles

This method allows for the synthesis of monodisperse **gold** nanoparticles with better control over size compared to the single-step citrate reduction method.^[7]

Materials:

- **Gold** nanoparticle seeds (prepared via Protocol 1, ~15 nm)
- Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
- Trisodium citrate dihydrate
- Deionized water

Procedure:

- Preparation of Growth Solution: Prepare a solution containing 0.25 mM HAuCl₄ and 2.5 mM sodium citrate in deionized water.
- Heat the growth solution to boiling under vigorous stirring in a round-bottom flask with a condenser.
- Seeding: Once the growth solution is boiling, inject a calculated volume of the ~15 nm **gold** nanoparticle seed solution. The volume of the seed solution will determine the final size of the nanoparticles (refer to Table 2 for a general trend).

- Continue boiling and stirring for 30 minutes. The color of the solution will intensify and may shift slightly depending on the final particle size.
- Remove from heat and allow to cool to room temperature with continuous stirring.
- Store the synthesized nanoparticles at 4°C in a dark container.

Protocol 3: Functionalization of Gold Nanoparticles with PEG

Poly(ethylene glycol) (PEG) is commonly used to functionalize AuNPs to improve their stability in biological media and reduce non-specific protein adsorption.[\[8\]](#)

Materials:

- Synthesized **gold** nanoparticles (from Protocol 1 or 2)
- Thiol-terminated PEG (mPEG-SH)
- Phosphate-buffered saline (PBS)

Procedure:

- Adjust the pH of the **gold** nanoparticle solution to 9-10 using a dilute NaOH solution. This facilitates the thiol-**gold** interaction.
- Prepare a solution of mPEG-SH in deionized water.
- Add the mPEG-SH solution to the **gold** nanoparticle solution while stirring. The final concentration of mPEG-SH will depend on the desired surface coverage and the size of the nanoparticles. A molar excess of PEG is typically used.
- Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.
- Purification: Remove excess, unbound PEG by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 10,000 rpm for 30 minutes for ~20 nm particles).

- Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water or PBS.
- Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of free PEG.
- Resuspend the final PEGylated AuNPs in the desired buffer for storage or further use.

Protocol 4: Doxorubicin Loading onto PEGylated Gold Nanoparticles

This protocol describes the loading of the anticancer drug doxorubicin (Dox) onto PEGylated AuNPs. The loading is often achieved through electrostatic interactions or covalent conjugation.

Materials:

- PEGylated **gold** nanoparticles
- Doxorubicin hydrochloride
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Disperse the PEGylated AuNPs in PBS at a known concentration.
- Prepare a stock solution of doxorubicin in deionized water.
- Add the doxorubicin solution to the nanoparticle suspension and stir at room temperature for 24 hours in the dark. The ratio of doxorubicin to AuNPs should be optimized for maximum loading.
- Purification: Separate the doxorubicin-loaded AuNPs from the unbound drug by centrifugation.
- Carefully collect the supernatant.
- Resuspend the pellet in fresh PBS.

- Quantification of Loading: Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer (at ~480 nm). The drug loading efficiency can be calculated using the following formula:
 - Loading Efficiency (%) = [(Total Dox - Free Dox) / Total Dox] x 100

Protocol 5: In Vitro Doxorubicin Release Study

This protocol outlines a method to study the release of doxorubicin from AuNPs under different pH conditions, mimicking physiological (pH 7.4) and endosomal/tumor microenvironment (pH 5.2) conditions.[\[4\]](#)

Materials:

- Doxorubicin-loaded **gold** nanoparticles
- PBS buffers at pH 7.4 and pH 5.2
- Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)

Procedure:

- Place a known amount of the doxorubicin-loaded AuNP suspension into a dialysis bag.
- Immerse the dialysis bag in a larger volume of the release buffer (either pH 7.4 or pH 5.2 PBS) and maintain at 37°C with gentle stirring.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the amount of doxorubicin released into the buffer using a UV-Vis spectrophotometer.
- Calculate the cumulative percentage of drug release over time.

Protocol 6: Characterization of Gold Nanoparticles

A. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a primary technique for confirming the formation and assessing the stability of AuNPs by detecting their characteristic surface plasmon resonance (SPR) peak.[\[9\]](#)[\[10\]](#)

Procedure:

- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.
- Use a quartz cuvette for measurements.
- Blank the instrument using the same solvent in which the nanoparticles are dispersed (e.g., deionized water or PBS).
- Record the absorbance spectrum of the AuNP solution over a wavelength range of 400-800 nm.
- The SPR peak for spherical AuNPs is typically observed between 515-540 nm. The position and shape of the peak can provide information about the size and aggregation state of the nanoparticles. A red-shift in the peak can indicate an increase in particle size or aggregation.

B. Dynamic Light Scattering (DLS) DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index - PDI) of the nanoparticles in a colloidal suspension.[\[11\]](#)
[\[12\]](#)

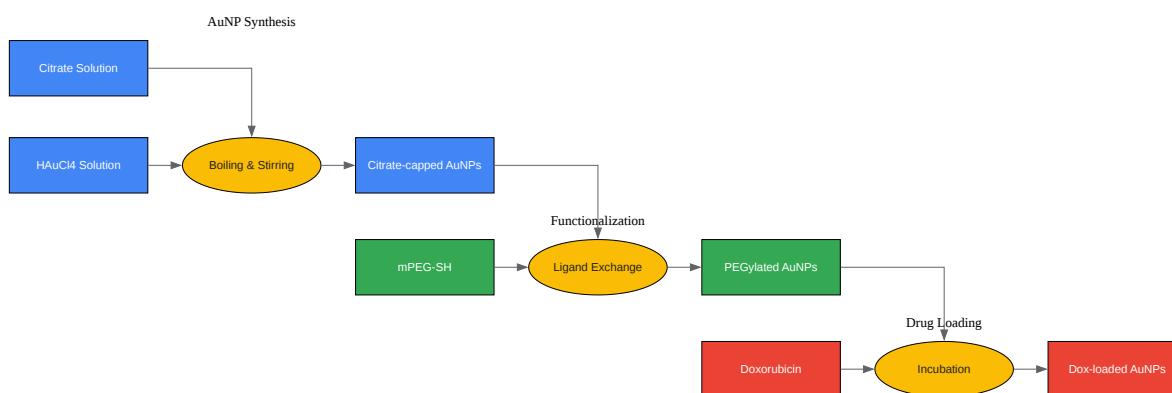
Procedure:

- Ensure the DLS instrument is properly calibrated.
- Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 μm) to remove any large aggregates or dust particles.
- Place the filtered sample in a suitable cuvette.
- Set the instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature.

- Perform the measurement. The instrument will report the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse sample.

Visualizations

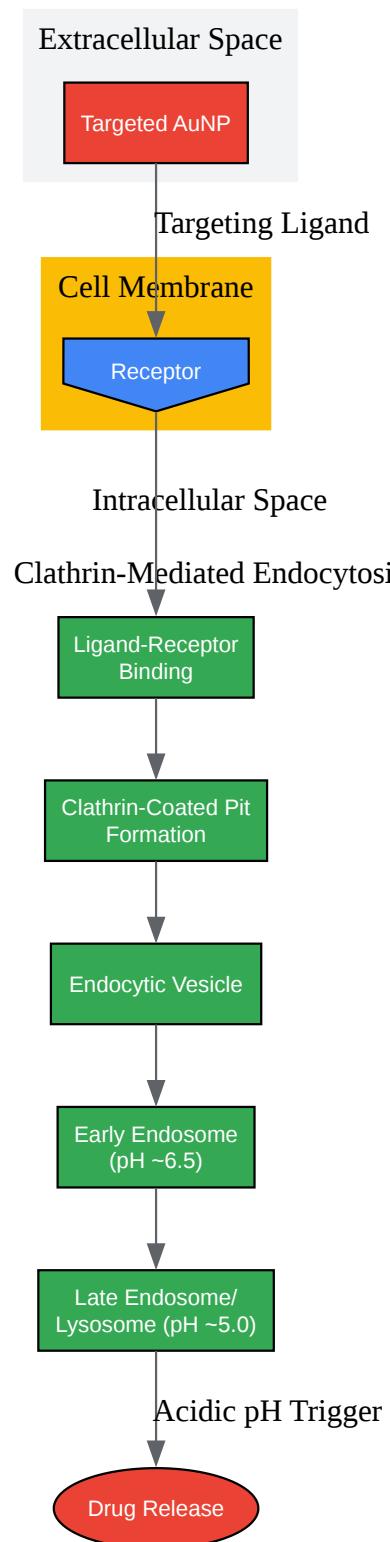
Experimental Workflow for AuNP Synthesis and Drug Loading



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Caption: Workflow for the synthesis, functionalization, and drug loading of AuNPs.

Cellular Uptake Pathway: Receptor-Mediated Endocytosis



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Caption: Receptor-mediated endocytosis pathway for targeted **gold** nanoparticles.

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